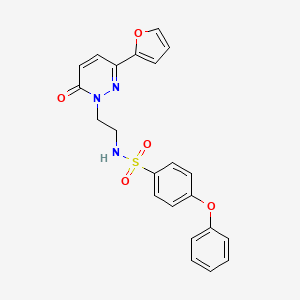

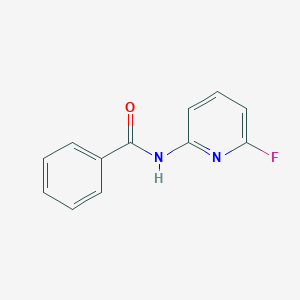

![molecular formula C18H19ClN2O5S B2937820 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 922058-46-6](/img/structure/B2937820.png)

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to determine the structures of complex organic molecules .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The presence of functional groups like the sulfonamide and the oxazepine ring could make the compound reactive under certain conditions .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted using computational chemistry if they have not been measured experimentally .科学的研究の応用

Carbonic Anhydrase Inhibition

Research on similar sulfonamide-based compounds has demonstrated their effectiveness in inhibiting human carbonic anhydrases, which are enzymes involved in many physiological and pathological processes. For example, unprotected primary sulfonamide groups have facilitated the construction of polycyclic [1,4]oxazepine-based structures showing strong inhibition against therapeutically relevant human carbonic anhydrases. This suggests potential applications in designing inhibitors for treating conditions like glaucoma, epilepsy, and certain types of tumor growths (Sapegin et al., 2018).

Photodynamic Therapy for Cancer Treatment

The compound's structure bears resemblance to molecules that have shown promise in photodynamic therapy (PDT) applications. For instance, research on new zinc phthalocyanine derivatives substituted with similar benzenesulfonamide groups has highlighted their high singlet oxygen quantum yield, making them potent photosensitizers for PDT in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

Compounds featuring the benzenesulfonamide moiety have been explored for their antimicrobial and antifungal properties. A series of novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety demonstrated in vitro anti-HIV and antifungal activities, suggesting potential for developing new therapeutic agents against infectious diseases (Zareef et al., 2007).

Novel Heterocyclic Constructions

The chemistry of sulfonamide compounds has been leveraged to create novel heterocyclic structures with potential pharmacological applications. Techniques involving aromatic nucleophilic substitution combined with ring-forming cascades have been employed to construct rare and complex heterocyclic systems like dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, indicating the versatility of sulfonamide derivatives in synthetic organic chemistry (Sapegin et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5S/c1-18(2)10-26-16-6-4-11(8-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXCPDIEVZFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

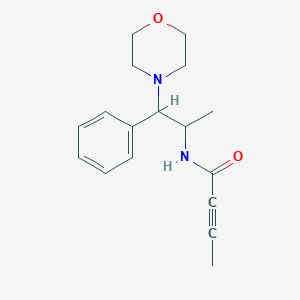

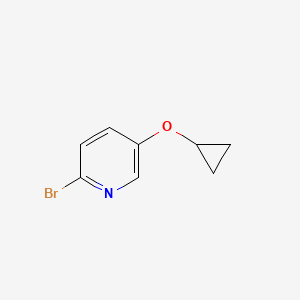

![[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B2937744.png)

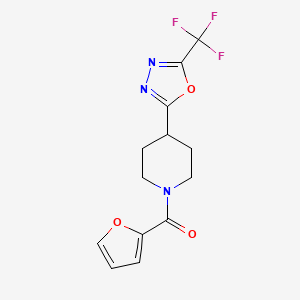

![N-[3-(N-methylmethanesulfonamido)propyl]-2-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}acetamide](/img/structure/B2937745.png)

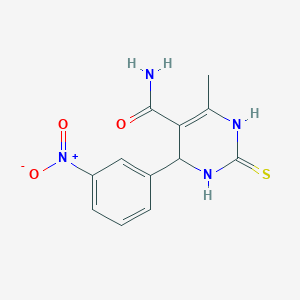

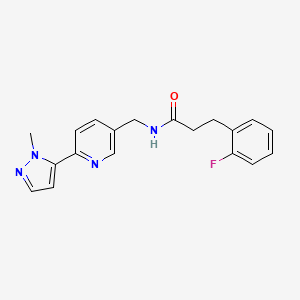

![methyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2937751.png)

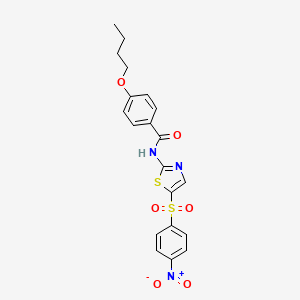

![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2937753.png)

![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2937760.png)